(E)-N-(1-cyanopropyl)-3-naphthalen-1-ylprop-2-enamide
Description
(E)-N-(1-Cyanopropyl)-3-naphthalen-1-ylprop-2-enamide is a synthetic organic compound characterized by a conjugated enamide backbone, a naphthalene moiety, and a 1-cyanopropyl substituent.
Properties
IUPAC Name |
(E)-N-(1-cyanopropyl)-3-naphthalen-1-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-2-15(12-18)19-17(20)11-10-14-8-5-7-13-6-3-4-9-16(13)14/h3-11,15H,2H2,1H3,(H,19,20)/b11-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEUUFBVJGXTDN-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C=CC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C#N)NC(=O)/C=C/C1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-cyanopropyl)-3-naphthalen-1-ylprop-2-enamide typically involves the reaction of 3-naphthalen-1-ylprop-2-enamide with a cyanopropylating agent under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1-cyanopropyl)-3-naphthalen-1-ylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The cyanopropyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is frequently used for reduction.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene oxides, while reduction can produce naphthalen-1-ylpropylamines.
Scientific Research Applications
(E)-N-(1-cyanopropyl)-3-naphthalen-1-ylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which (E)-N-(1-cyanopropyl)-3-naphthalen-1-ylprop-2-enamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with (E)-N-(1-cyanopropyl)-3-naphthalen-1-ylprop-2-enamide, enabling comparative analysis of their properties and applications.
S(+)-(2E)-N-(2-Hydroxypropyl)-3-Phenylprop-2-enamide
- Structure: Features a phenyl group instead of naphthalene and a 2-hydroxypropyl substituent instead of 1-cyanopropyl.
- Synthesis: Prepared via N-acylation of E-cinnamoyl chloride with S-1-aminopropan-2-ol in a two-phase solvent system (toluene/K₂CO₃), yielding 79% .
- Key Differences: The hydroxyl group in the hydroxypropyl chain increases hydrophilicity compared to the nitrile group in the cyanopropyl chain.
- Applications: Not explicitly stated, but similar enamide derivatives are often explored for biological activity or as intermediates in organic synthesis.
(E)-N-Cinnamyl-N-(1-(Naphthalen-2-yl)ethyl)-3-Phenylprop-2-en-1-amine
- Structure : Contains a naphthalene moiety and a cinnamyl group. The enamine (instead of enamide) backbone reduces hydrogen-bonding capacity .
- Properties: The absence of an amide oxygen limits polar interactions compared to the target compound.
- Synthesis : Isolated via silica gel column chromatography, suggesting similar purification challenges for hydrophobic aromatic compounds .
Monepantel (MOP)
- Structure: N-[(1S)-1-Cyano-2-(5-cyano-2-trifluoromethylphenoxy)-1-methylethyl]-4-trifluoromethylsulfanylbenzamide. Shares a cyanopropyl-like substituent but includes trifluoromethyl groups and a sulfanylbenzamide core .
- Key Differences :
- The trifluoromethyl groups enhance metabolic stability and lipophilicity.
- The benzamide moiety differs from the enamide structure, altering conformational flexibility.
- Applications: Used as an anthelmintic agent, highlighting the pharmacological relevance of cyanopropyl-containing compounds .
N-(5-(Benzyloxy)-3,4,6-Trimethylpyridin-2-yl)Naphthalene-1-Sulphonamide
- Structure : Contains a naphthalene sulphonamide group and a benzyloxy-substituted pyridine ring.
- Synthesis : Prepared via reaction of 1-naphthalenesulfonyl chloride with a substituted pyridinamine in CH₂Cl₂ .
- Comparison :
- The sulphonamide group offers stronger acidity (pKa ~10) compared to the enamide’s amide group (pKa ~17).
- The benzyloxy-pyridine moiety introduces steric bulk absent in the target compound.
Structural and Functional Analysis
Substituent Effects
| Compound | Aromatic Group | Substituent | Polarity | Key Interactions |
|---|---|---|---|---|
| Target Compound | Naphthalene | 1-Cyanopropyl | Moderate | π-π stacking, H-bonding (nitrile) |
| S(+)-(2E)-N-(2-Hydroxypropyl)-3-phenyl | Phenyl | 2-Hydroxypropyl | High | H-bonding (hydroxyl) |
| Monepantel (MOP) | Benzamide | Trifluoromethyl, Cyano | Low | Lipophilic, metabolic stability |
Crystallographic and Computational Insights
- Structural Determination : Tools like SHELX and WinGX are critical for resolving the stereochemistry of enamide derivatives. For example, ORTEP-III visualizes anisotropic displacement parameters, aiding in confirming the (E)-configuration of the enamide group.
Biological Activity
(E)-N-(1-cyanopropyl)-3-naphthalen-1-ylprop-2-enamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly anti-inflammatory and analgesic properties. This article delves into the biological activity of this compound, synthesizing findings from diverse research sources to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound features a naphthalene ring and a cyanopropyl moiety, which enhances its solubility and bioavailability. The structural uniqueness allows for specific interactions with biological macromolecules, making it a candidate for drug development.
Structural Comparison
| Compound Name | Structure | Key Features |
|---|---|---|
| This compound | Structure | Contains naphthalene and cyanopropyl group |
| (E)-3-naphthalen-1-ylprop-2-enamide | Structure | Lacks cyanopropyl group; simpler structure |
| N-(3-imidazol-1-yl-1-oxo-1-phenylpropan-2-yl)-3-naphthalen-1-ylprop-2-enamide | Structure | Contains imidazole; potential for different biological activity |
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can modulate the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. These effects were observed at non-cytotoxic concentrations, suggesting a favorable safety profile for potential therapeutic use.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors associated with inflammatory pathways. Molecular docking studies have indicated potential binding affinities to targets such as COX-2 and iNOS, which are critical in the inflammatory response .
Case Studies
In vivo studies utilizing models such as CFA-induced paw edema demonstrated that this compound significantly reduced edema formation, comparable to established anti-inflammatory agents like dexamethasone. The reduction in leukocyte migration during zymosan-induced peritonitis further underscores its anti-inflammatory potential .
Synthesis and Production
The synthesis of this compound typically involves the reaction of 3-naphthalen-1-ylprop-2-enamide with a cyanopropylating agent under basic conditions. Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity .
Synthetic Route Overview
- Reactants : 3-naphthalen-1-ylprop-2-enamide, cyanopropylating agent.
- Conditions : Basic medium (e.g., sodium hydride), controlled temperature.
- Purification : Chromatography or crystallization to ensure product quality.
Q & A
Basic: What synthetic strategies are effective for synthesizing (E)-N-(1-cyanopropyl)-3-naphthalen-1-ylprop-2-enamide, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via nucleophilic acyl substitution or condensation reactions. A common approach involves coupling 3-naphthalen-1-ylprop-2-enoic acid derivatives with 1-cyanopropylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt). Optimization includes:
- Catalyst Selection : Use of DCC or EDCI with DMAP to enhance coupling efficiency .
- Stereochemical Control : Maintaining the (E)-configuration requires inert atmospheres (N₂/Ar) to prevent isomerization during synthesis .
- Solvent Systems : Polar aprotic solvents like DMF or DCM improve solubility and reaction rates. Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity.
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be prioritized?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Analyze the vinyl proton (δ 6.8–7.2 ppm, doublet coupling J = 15–16 Hz) to confirm the (E)-configuration .
- ¹³C NMR : The cyano group appears at δ 115–120 ppm, while the carbonyl (amide) resonates at δ 165–170 ppm .
- FT-IR : Stretching bands for C≡N (~2200 cm⁻¹) and amide C=O (~1650 cm⁻¹) validate functional groups .
- HRMS : Exact mass analysis (e.g., [M+H]+) confirms molecular formula and purity (>98%) .
Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve stereochemical ambiguities in this compound?
Methodological Answer:
SC-XRD provides unambiguous stereochemical assignment:
- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 113 K to minimize thermal motion .
- Structure Refinement : Employ SHELXL-2018 for least-squares refinement. Key metrics include R₁ < 0.05 and wR₂ < 0.12 for high-confidence models .
- Visualization : ORTEP-3 diagrams illustrate bond angles and torsional parameters, confirming the (E)-geometry and spatial arrangement of the naphthyl group .
Advanced: What computational approaches complement experimental data for structural elucidation?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts and vibrational frequencies, comparing them with experimental data .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to assess conformational stability and hydrogen-bonding networks .
- Docking Studies : If bioactive, model interactions with target proteins (e.g., proteases) using AutoDock Vina to guide functional assays .
Data Contradiction: How should discrepancies between spectroscopic and crystallographic data be addressed?
Methodological Answer:
- Re-evaluate Experimental Conditions : Confirm sample purity (HPLC) and crystallization solvents, as impurities or solvent inclusion can distort XRD data .
- Cross-Validation : Compare NMR-derived dihedral angles with XRD results. For example, a vinyl proton coupling constant (J = 15 Hz) should align with the (E)-configuration observed in XRD .
- Iterative Refinement : Use WinGX to adjust XRD parameters (e.g., thermal ellipsoids) while validating against spectroscopic constraints .
Advanced: What intermolecular interactions stabilize the crystal lattice of this compound?
Methodological Answer:
SC-XRD reveals:
- Hydrogen Bonding : N–H···O=C interactions between amide groups (2.8–3.0 Å) form 1D chains .
- π-π Stacking : Face-to-edge interactions between naphthyl rings (3.5–4.0 Å spacing) contribute to 3D stability .
- Van der Waals Forces : Cyanopropyl groups engage in hydrophobic packing, reducing lattice entropy .
Biological Activity: How to design enzyme inhibition assays for this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes with amide-binding pockets (e.g., cysteine proteases) based on structural similarity to known inhibitors .
- Assay Protocol :
- Use fluorogenic substrates (e.g., Z-FR-AMC) in pH 7.4 buffer.
- Pre-incubate the compound (0.1–100 µM) with the enzyme, then measure residual activity via fluorescence (λₑₓ = 380 nm, λₑₘ = 460 nm) .
- Calculate IC₅₀ values using nonlinear regression (GraphPad Prism).
Stability: What factors influence hydrolytic stability, and how can degradation pathways be monitored?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
